molecular formula C12H10 B084017 Acenaphthene-d10 CAS No. 15067-26-2

Acenaphthene-d10

Cat. No. B084017
CAS RN: 15067-26-2
M. Wt: 164.27 g/mol
InChI Key: CWRYPZZKDGJXCA-WHUVPORUSA-N
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Description

Synthesis Analysis

  • Synthesis of functionalized acenaphthenes, including derivatives like Acenaphthene-d10, has been achieved through modified reactions such as the Ullmann reaction (Al-Hujran, Dawe, & Georghiou, 2012).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Acenaphthene-d10 participates in various chemical reactions, such as interaction with liquid crystalline solvents and forming complexes with different molecules (Mehta, Sarma, Uma, Pogodin, Cohen, & Agranat, 1999).

Physical Properties Analysis

  • Studies on the vibrational spectra of Acenaphthene-d10 have been conducted to understand its physical properties, providing detailed information on its fundamental vibrations (Bree & Williams, 1972).

Chemical Properties Analysis

  • The chemical properties of Acenaphthene derivatives have been explored through various analytical techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy, shedding light on the stability and charge delocalization within the molecules (Karabacak, Sinha, Prasad, Asiri, & Cinar, 2013).

Scientific Research Applications

  • Production of Dyes, Pesticides, and Pharmaceuticals

    • Application : Acenaphthene is used in the production of certain dyes, pesticides, and pharmaceuticals .
  • Precursor in the Synthesis of Other Chemical Compounds

    • Application : Acenaphthene serves as a precursor in the synthesis of other chemical compounds .
  • Scientific Applications Exploiting Fluorescent Properties

    • Application : The fluorescent properties of Acenaphthene are exploited in certain scientific applications .
  • Building Block for π-Electron Functional Materials

    • Application : Acenaphthylene, a derivative of Acenaphthene, is an important building block of many organic semiconductors .
    • Method : The synthetic approach and notable chemical modifications are used in the design of organic electronic materials .
    • Results : This leads to the creation of π-conjugated Acenaphthylene derivatives, both small molecules and polymers, which are used in various optoelectronic devices .
  • Environmental Analysis and Endocrine Disruptors

    • Application : Acenaphthene-d10 is used in environmental analysis and as a synthetic intermediate for endocrine disruptors .
    • Results : The outcome is the production of data for environmental analysis and the synthesis of endocrine disruptors .
  • Building Block for π-Electron Functional Materials

    • Application : Acenaphthylene, a derivative of Acenaphthene, is an important building block of many organic semiconductors .
    • Method : The synthetic approach and notable chemical modifications are used in the design of organic electronic materials .
    • Results : This leads to the creation of π-conjugated Acenaphthylene derivatives, both small molecules and polymers, which are used in various optoelectronic devices .
  • Environmental Analysis and Endocrine Disruptors

    • Application : Acenaphthene-d10 is used in environmental analysis and as a synthetic intermediate for endocrine disruptors .
    • Results : The outcome is the production of data for environmental analysis and the synthesis of endocrine disruptors .

Safety And Hazards

Acenaphthene-d10 is classified as an aquatic acute 1 and aquatic chronic 1 hazard. It is very toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

There is limited information available on the future directions of Acenaphthene-d10 .

properties

IUPAC Name

1,1,2,2,3,4,5,6,7,8-decadeuterioacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRYPZZKDGJXCA-WHUVPORUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(C(C3=C(C(=C2[2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893473
Record name Acenaphthene-d10
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Molecular Weight

164.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Acenaphthene-d10
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Product Name

Acenaphthene-d10

CAS RN

15067-26-2
Record name Acenaphthylene-d8, 1,2-dihydro-d2
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Record name Acenaphthene-d10
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Record name 15067-26-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,560
Citations
A Bree, RS Williams - Spectrochimica Acta Part A: Molecular Spectroscopy, 1972 - Elsevier
Infrared and Raman spectra of single crystal samples of acenaphthene-d 10 have been recorded over the entire energy range of the fundamental vibrations. The spectra in all …
Number of citations: 1 www.sciencedirect.com
ME Ligocki, JF Pankow - Analytical Chemistry, 1984 - ACS Publications
… The compounds acenaphthene-d10, phenanthrene, fluoranthene, and chrysene Were … Internal standard compounds: 1, acenaphthene-d10; 2, phenanthrene; 3, fluoranthene; 4, …
Number of citations: 6 pubs.acs.org
D Merlet, JW Emsley, J Jokisaari, J Kaski - … Chemistry Chemical Physics, 2001 - pubs.rsc.org
… 30.7 MHz spectrum of the deuteriums in a sample of acenaphthene-d10 dissolved in the chiral nematic solvent PBLG/CHCl3. The peaks are assigned as: (●) D2 and D7, () D3 and D6, (…
Number of citations: 27 pubs.rsc.org
MD Lee, YJ Lim, SU Lee, BJ Kong… - Journal of Korean …, 2007 - researchgate.net
In this study, various techniques for measurement and analysis of PAHs in the ambient air were verified in order to select a more reliable method. Sampling and analysis of PAHs were …
Number of citations: 4 www.researchgate.net
D Carrizo, C Domeño, I Nerín, P Alfaro, C Nerín - Talanta, 2015 - Elsevier
… related with the matrix effect or ion suppression phenomena, 1 g of all samples was spiked with 10 μL of methanolic solution containing two deuterated PAHs (acenaphthene d10 and …
Number of citations: 46 www.sciencedirect.com
W Zhang, S Zhang, C Wan, D Yue, Y Ye, X Wang - Environmental pollution, 2008 - Elsevier
… The samples were spiked with five surrogate standards (naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12). Surrogate recoveries were 48 ± 13…
Number of citations: 328 www.sciencedirect.com
NH Kao, MC Su, JR Fan, YY Chung - Environmental Science and …, 2015 - Springer
… The calculated RRFs based on the acenaphthene-d10 were … It should be noted that in our study, the acenaphthene-d10 was … Thus, in our study, we used the acenaphthene-d10 as a …
Number of citations: 15 link.springer.com
GD Baruah, SRAM SINGH - Current Science, 1971 - JSTOR
… In acenaphthene and acenaphthene-d10, the fre quencies 3079 and 2301 cm-1 are assigned asi CH and CD stretching modes. These frequen cies are also depolarized. Bj Species …
Number of citations: 1 www.jstor.org
Z Yuan, B He, X Wu, SLM Simonich, H Liu, J Fu… - Ecotoxicology and …, 2021 - Elsevier
… Briefly, freeze-dried and sieved samples were spiked with the surrogate standards (acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12) and then extracted by an …
Number of citations: 41 www.sciencedirect.com
CV de Souza, SM Corrêa - Fuel, 2016 - Elsevier
… The efficiency of extraction was evaluated by adding 15 μL of an analytical standard solution containing Acenaphthene-d10 at 10 mg L −1 and Phenanthrene-d10 at 20 mg L −1 to each …
Number of citations: 88 www.sciencedirect.com

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